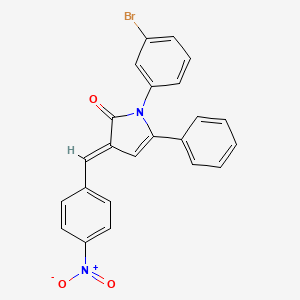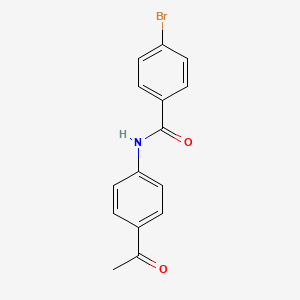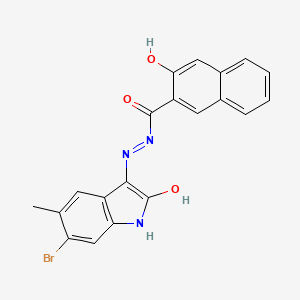![molecular formula C21H15BrFN3O2 B15042785 N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B15042785.png)
N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the hydrazone group to an amine.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce an amine derivative .
Scientific Research Applications
N-(3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its bromophenyl and fluorobenzamide moieties provide unique opportunities for chemical modifications and applications in various scientific fields .
Properties
Molecular Formula |
C21H15BrFN3O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-[(4-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H15BrFN3O2/c22-17-5-1-3-14(11-17)13-24-26-21(28)16-4-2-6-19(12-16)25-20(27)15-7-9-18(23)10-8-15/h1-13H,(H,25,27)(H,26,28)/b24-13+ |
InChI Key |
UYAGJZSXCMJRDN-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B15042711.png)
![(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B15042715.png)

![3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15042742.png)
![4-Amino-N'-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15042754.png)
![methyl 3-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B15042763.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15042765.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15042780.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042781.png)
![5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B15042791.png)
![methyl 2-chloro-5-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15042793.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid](/img/structure/B15042799.png)
